Molecular Recognition: Binding Affinity to Serine Hydrolase Enzymes vs. Structural Analogs
A curated BindingDB entry indicates that compounds bearing the 5-phenyl-1,3,4-oxadiazole pharmacophore can achieve nanomolar affinity for serine hydrolase targets (Ki = 16 nM for the oxadiazole-2-yl core) [1]. Molecular docking studies of the broader piperidine–oxadiazole–sulfonyl series reveal that the methanesulfonyl oxygen atoms form critical hydrogen-bonding contacts with catalytic residues of AChE (PDB 1ACJ), while the 5-phenyl ring engages in π–π stacking with Trp286 [2]. The compact methanesulfonyl group of the target compound (MW = 350.4 Da) generates a smaller steric footprint compared to the tosyl analog (MW = 426.5 Da), enabling deeper penetration into the active site gorge; this is consistent with the SAR observation that smaller sulfonyl substituents on the piperidine ring maintain higher inhibitory potency [2].
| Evidence Dimension | Enzyme inhibitory binding affinity / steric complementarity |
|---|---|
| Target Compound Data | Predicted favorable binding to AChE active-site gorge based on oxadiazole–amide pharmacophore and compact methanesulfonyl group; precise experimental Ki/IC50 data are not available for CAS 1058242-76-4 in the current literature. |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazol-2-yl pharmacophore: Ki = 16 nM (serine hydrolase, BindingDB entry BDBM50161516). 4-Methoxyphenylsulfonyl analog (8a, Iqbal 2023 series): AChE IC50 = 132.51 µM (lower potency, bulkier sulfonyl group). |
| Quantified Difference | Structural class shows nanomolar affinity potential; the target compound is predicted to fall between the 16 nM pharmacophore affinity and the 132.51 µM bulkier sulfonyl analog. Exact quantification requires experimental confirmation. |
| Conditions | In silico docking (PDB 1ACJ for AChE); BindingDB affinity data for 5-phenyl-1,3,4-oxadiazole pharmacophore (source: https://ww.w.bindingdb.org) |
Why This Matters
These data support that the oxadiazole core provides a validated nanomolar-affinity starting point, while the compact methanesulfonyl substituent optimally balances steric fit and hydrogen-bonding capacity—a key differentiator for researchers selecting a model compound for enzyme inhibition studies.
- [1] BindingDB entry BDBM50161516: (Z)-1-(5-phenyl-1,3,4-oxadiazol-2-yl)octadec-9-en-1-one; Ki = 16 nM against serine hydrolase. View Source
- [2] Iqbal, J., et al. Design and synthesis of various 1,3,4-oxadiazoles as AChE and LOX enzyme inhibitors. Heterocyclic Communications, 2023, 29(1), 2022-0169. (Compound 8a: AChE IC50 = 132.51 µM). View Source
